

Application of (-)-Phenylglycinol in the Synthesis of Chiral Peptides

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Compound of Interest

Compound Name: (-)-Phenylglycinol

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Phenylglycinol is a versatile chiral auxiliary widely employed in asymmetric synthesis. Within the realm of peptide science, its primary application lies in the stereoselective synthesis of non-proteinogenic α -amino acids. These custom amino acids are crucial building blocks for creating novel peptides with tailored biological activities, enhanced stability, and unique structural properties. While not directly involved in the peptide bond formation on a solid support, **(-)-Phenylglycinol** is instrumental in establishing the chirality of the amino acid monomers prior to their incorporation into a peptide sequence. This document provides detailed protocols for the synthesis of a chiral amino acid using a **(-)-Phenylglycinol**-derived auxiliary, followed by its incorporation into a peptide chain via Solid-Phase Peptide Synthesis (SPPS).

Core Application: Asymmetric Synthesis of α -Amino Acids

The most prominent use of phenylglycinol derivatives in a peptide synthesis context is in the asymmetric Strecker synthesis to produce enantiomerically pure α -amino acids. In this method, a derivative, such as (R)-phenylglycine amide, acts as a chiral auxiliary to control the stereochemical outcome of the reaction. The process involves the formation of an intermediate

α -amino nitrile, which, after hydrolysis and removal of the auxiliary, yields the desired chiral amino acid. A key advantage of this method is the potential for a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, leading to very high diastereomeric and enantiomeric excess.[1][2][3]

Quantitative Data Summary

The following table summarizes representative yields and stereoselectivities achieved in the asymmetric Strecker synthesis of α -amino acids using (R)-phenylglycine amide as a chiral auxiliary.

Aldehyde Substrate	Product Amino Acid	Yield (%)	Diastereomeric Ratio (dr)	Enantiomeric Excess (ee) (%)	Reference
Pivaldehyde	(S)-tert-Leucine	73	>99:1	>98	[1]
Various Aldehydes	Various α -Amino Acids	76-93	>99:1	Not specified	[1][2]

Experimental Protocols

Protocol 1: Asymmetric Strecker Synthesis of (S)-tert-Leucine

This protocol details the synthesis of (S)-tert-Leucine using (R)-phenylglycine amide as a chiral auxiliary, adapted from the literature.[1][2][3]

Materials:

- (R)-phenylglycine amide
- Pivaldehyde
- Trimethylsilyl cyanide (TMSCN)
- Methanol (MeOH)

- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Solvents for extraction and crystallization (e.g., ethyl acetate, hexanes)

Procedure:

- Iminonitrile Formation:
 - In a suitable reaction vessel, dissolve (R)-phenylglycine amide (1 equivalent) and pivaldehyde (1.1 equivalents) in methanol.
 - Stir the mixture at room temperature for 30 minutes.
 - Add trimethylsilyl cyanide (1.2 equivalents) dropwise to the solution.
 - Continue stirring at room temperature. The reaction is accompanied by an in situ crystallization-induced asymmetric transformation, leading to the selective precipitation of one diastereomer.
 - After 24 hours, filter the crystalline precipitate and wash with cold methanol to isolate the diastereomerically pure α -amino nitrile.
- Hydrolysis of the Nitrile:
 - Suspend the isolated α -amino nitrile in a solution of concentrated hydrochloric acid.
 - Heat the mixture at reflux for 4-6 hours until the nitrile is fully hydrolyzed to the corresponding carboxylic acid.
 - Cool the reaction mixture to room temperature.
- Auxiliary Removal and Product Isolation:
 - Neutralize the reaction mixture with a solution of sodium hydroxide to precipitate the (R)-phenylglycine amide auxiliary.

- Filter off the auxiliary.
- Adjust the pH of the filtrate to the isoelectric point of tert-leucine to precipitate the product.
- Collect the crude (S)-tert-Leucine by filtration.
- Recrystallize the product from a suitable solvent system (e.g., water/ethanol) to obtain the pure amino acid.

Protocol 2: Incorporation of Custom Amino Acid via Fmoc-SPPS

Once the chiral amino acid is synthesized, it must be N-terminally protected (e.g., with an Fmoc group) before it can be used in Solid-Phase Peptide Synthesis. The following is a general protocol for the incorporation of this custom Fmoc-protected amino acid into a peptide chain.

Materials:

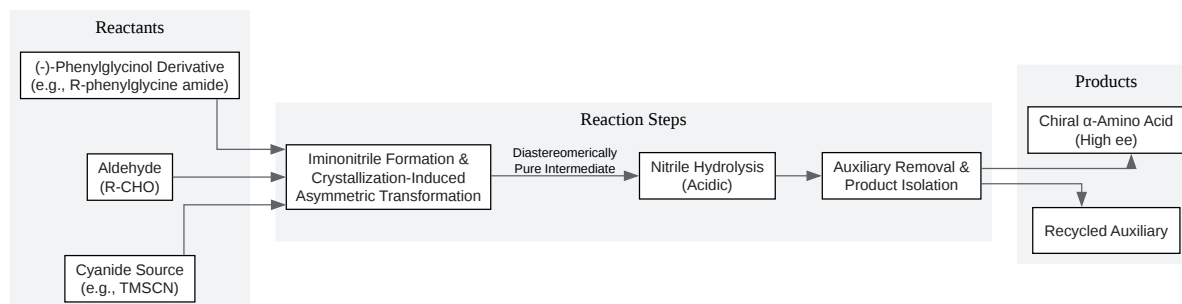
- Fmoc-protected custom amino acid (e.g., Fmoc-(S)-tert-Leucine-OH)
- Pre-loaded resin (e.g., Fmoc-Rink Amide resin)
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure®
- Piperidine solution in DMF (20%)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
- Cold diethyl ether

Procedure:

- Resin Swelling:
 - Place the resin in a solid-phase synthesis vessel.
 - Swell the resin in DMF for 30-60 minutes.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.
 - Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
 - Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
- Amino Acid Coupling:
 - In a separate vessel, dissolve the Fmoc-protected custom amino acid (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the mixture for 1-2 hours at room temperature.
 - Perform a Kaiser test to ensure the reaction has gone to completion (beads remain colorless or yellow). If the test is positive (blue beads), repeat the coupling step.
 - Wash the resin with DMF (5-7 times).
- Chain Elongation:
 - Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.
- Final Deprotection and Cleavage:
 - After the final coupling step, perform a final Fmoc deprotection (step 2).
 - Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

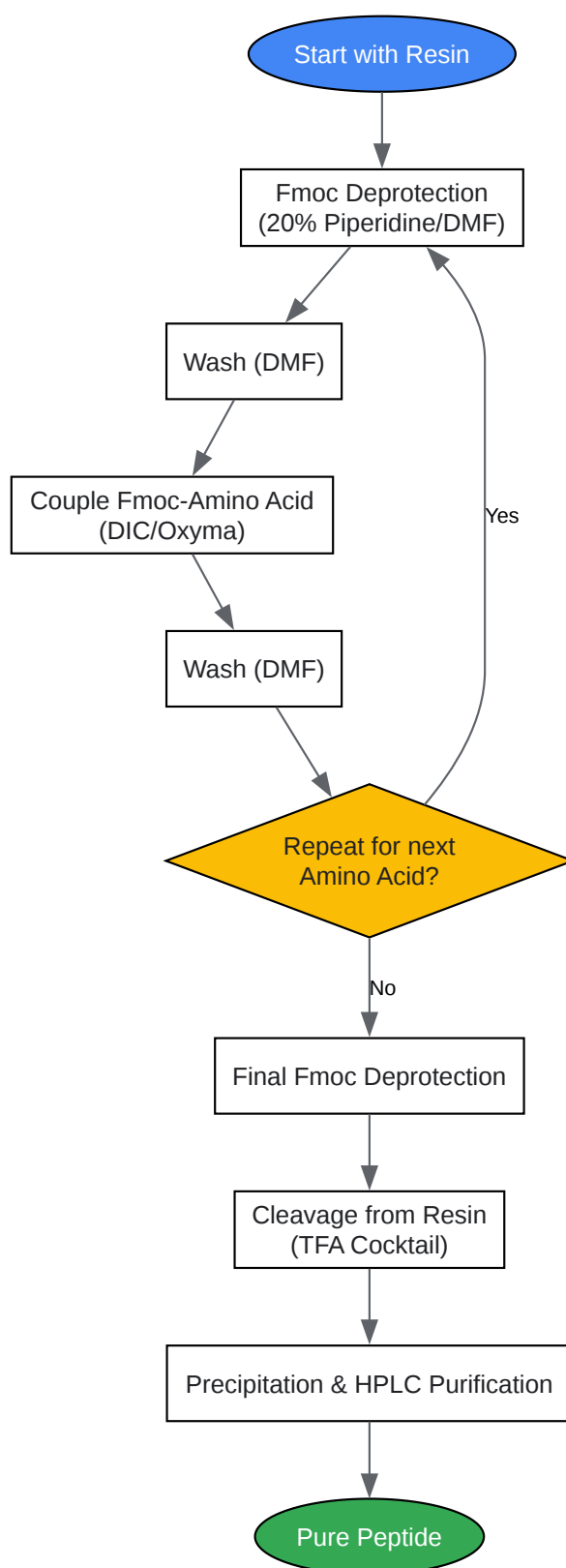
- Add the cleavage cocktail to the dried resin and stir for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the crude peptide.
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
 - Collect the precipitate by centrifugation or filtration.
 - Wash the peptide with cold diethyl ether and dry under vacuum.
 - Purify the peptide by preparative HPLC.

Visualizations



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Asymmetric Strecker Synthesis Workflow.



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General Solid-Phase Peptide Synthesis (SPPS) Cycle.

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References

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